REACTION_CXSMILES
|
Cl/[C:2](/[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:3]/[O-].[K+].Cl.[Cl:12][C:13]1[CH:18]=[CH:17][N:16]=[C:15]([NH2:19])[CH:14]=1.[OH-].[Na+]>C(#N)C.O>[Cl:12][C:13]1[CH:18]=[CH:17][N:16]2[C:2]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:3][N:19]=[C:15]2[CH:14]=1 |f:0.1,4.5|
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Name
|
|
Quantity
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300.8 g
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Type
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reactant
|
Smiles
|
Cl/C(=C/[O-])/C(=O)OCC.[K+]
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Name
|
|
Quantity
|
32.1 mL
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Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
100 g
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Type
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reactant
|
Smiles
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ClC1=CC(=NC=C1)N
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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800 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
|
|
Quantity
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2500 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at ambient temperature for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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heated to 35° C. for 20 hours
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Duration
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20 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
|
Type
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CUSTOM
|
Details
|
to precipitate the product
|
Type
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FILTRATION
|
Details
|
The solids were collected by filtration
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Type
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WASH
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Details
|
washed with water (4000 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The material was dried under vacuum at 40° C. to the crude product (174.1 g, 100% yield)
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Type
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CUSTOM
|
Details
|
The crude material was further purified
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Type
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DISSOLUTION
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Details
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by dissolving the material in IPA (220 mL) at 65° C
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Type
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ADDITION
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Details
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At 65° C., water (130 mL) was added to the solution (
|
Type
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TEMPERATURE
|
Details
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maintaining a temperature>60° C.)
|
Type
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TEMPERATURE
|
Details
|
The solution was slowly cooled over four hours to 20° C., during which time solid product
|
Type
|
CUSTOM
|
Details
|
crystallized out of the solution
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to 10° C.
|
Type
|
STIRRING
|
Details
|
stirred for 16 hours
|
Duration
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16 h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 10% IPA/water (v:v) (1000 mL)
|
Type
|
CUSTOM
|
Details
|
The material was dried under vacuum at 40° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2N(C=C1)C(=CN2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 134 g | |
YIELD: PERCENTYIELD | 76.6% | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |